8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazo-purine derivative characterized by a 2,4-dimethoxyphenyl group at position 8 and a 2-methoxyethyl substituent at position 3. The methoxy groups in its structure may enhance lipophilicity, improving blood-brain barrier penetration compared to polar derivatives, while the 2-methoxyethyl chain could influence metabolic stability and receptor binding selectivity .
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-12-11-24-16-17(22(2)20(27)23(18(16)26)8-9-28-3)21-19(24)25(12)14-7-6-13(29-4)10-15(14)30-5/h6-7,10-11H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFWSTLETHFCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkylating agents, bases such as potassium hydroxide (KOH) or sodium hydride (NaH), and solvents like dimethyl sulfoxide (DMSO) under mild heating conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development targeting various diseases:
- Anticancer Activity: Similar compounds have demonstrated efficacy against cancer cell lines. The imidazo[2,1-f]purine framework is known for its role in inhibiting key enzymes involved in tumor growth. For instance, derivatives have shown activity against breast cancer and leukemia cells .
- Neuroprotective Effects: The methoxy groups may enhance blood-brain barrier penetration, leading to potential applications in neurodegenerative diseases such as Alzheimer's. Research indicates that related compounds can protect neuronal cells from oxidative stress .
Pharmacology
The pharmacological profile of this compound suggests several mechanisms of action:
- Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition can interfere with cancer cell proliferation and survival .
- Receptor Modulation: The presence of the dimethoxyphenyl group indicates potential interactions with G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes .
Biochemical Studies
The compound's ability to interact with biological macromolecules makes it valuable for biochemical research:
- Interaction Studies: Understanding how the compound binds to proteins can elucidate its mechanism of action. Studies using spectroscopy and crystallography can provide insights into binding affinities and conformational changes upon binding .
- Metabolic Pathway Analysis: Investigating how this compound is metabolized in biological systems can reveal its pharmacokinetic properties, essential for drug development .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of a related imidazo[2,1-f]purine derivative on MCF-7 breast cancer cells. The results indicated:
| Parameter | Value |
|---|---|
| IC50 (μM) | 15.3 |
| Apoptosis Rate (%) | 70 |
| Cell Cycle Arrest (G0/G1) | 80 |
This study highlights the potential of structurally similar compounds in cancer therapy.
Case Study: Neuroprotection
Research on neuroprotective effects demonstrated that a related compound reduced neuronal cell death by 40% in models of oxidative stress induced by hydrogen peroxide.
| Treatment | Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 60 |
These findings suggest that derivatives of this compound may offer protective benefits against neurodegeneration.
Mechanism of Action
The mechanism by which 8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[2,1-f]purine-2,4-dione derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally related compounds:
Structural and Functional Differences
Key Trends and Research Findings
Substituent Effects on Receptor Affinity :
- Halogenated Aryl Groups : Fluorine (e.g., 3i, AZ-853) and trifluoromethyl (AZ-861) substituents enhance 5-HT1A affinity (Ki < 1 nM) compared to methoxy groups .
- Alkyl Chain Length : Longer chains (e.g., pentyl in 3i) improve 5-HT1A/5-HT7 selectivity but reduce PDE inhibition .
Pharmacokinetic Profiles :
- Methoxyethyl and methoxyphenyl groups (target compound) may improve metabolic stability over halogenated analogs, as seen in MEKC studies .
- AZ-853’s 2-fluorophenyl group conferred better brain penetration than AZ-861’s bulkier trifluoromethyl group .
Therapeutic vs. Adverse Effects: Fluorinated derivatives (3i, AZ-853/861) showed antidepressant efficacy but varied side effects (e.g., AZ-853 caused hypotension; AZ-861 disrupted lipid metabolism) . Non-CNS targets (e.g., PPARγ in CB11, TGF-β in ) highlight structural versatility for oncology applications .
Enzyme Inhibition :
- Most imidazo-purines exhibit weak PDE4B/PDE10A inhibition, suggesting receptor modulation is their primary mechanism .
Biological Activity
The compound 8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopyridine family, which has garnered attention due to its potential biological activities. The unique combination of methoxy and ethyl substituents in its structure suggests a promising profile for interactions with various biological targets.
Chemical Structure
The compound features a purine core with specific functional groups that enhance its reactivity and biological activity. Below is the structural representation:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 413.4 g/mol |
Biological Activity
Research indicates that compounds similar to this imidazopyridine derivative exhibit a range of biological activities including:
- Antidepressant Effects: Preliminary studies suggest that derivatives of imidazo[2,1-f]purines can act as serotonin receptor ligands and phosphodiesterase inhibitors. For instance, a related compound demonstrated significant antidepressant activity in the forced swim test (FST) in mice, indicating potential for mood disorder treatments .
- Antimycobacterial Activity: Some derivatives have shown strong in vitro activity against Mycobacterium tuberculosis with minimal toxicity to mammalian cells. The mechanism of action appears to target specific mycobacterial pathways .
- Cytotoxicity and Selectivity: The compound's selectivity index was evaluated against various cell lines. It demonstrated favorable cytotoxicity profiles, suggesting potential applications in cancer therapeutics .
Study 1: Antidepressant Activity
In a study focusing on the pharmacological profile of imidazo[2,1-f]purines, several derivatives were synthesized and tested for their affinity towards serotonin receptors. Notably, one compound showed enhanced antianxiety effects compared to diazepam at a dose of 2.5 mg/kg .
Study 2: Antimycobacterial Efficacy
A series of structurally related compounds were evaluated for their antimycobacterial properties. Compounds exhibited minimum inhibitory concentrations (MICs) as low as 1 μM against drug-resistant strains of Mtb H37Rv. These findings highlight the potential for developing new treatments for tuberculosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications at specific positions on the purine core significantly influence biological activity. For example:
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with the formation of the imidazo[2,1-f]purine core via cyclization under acidic or basic conditions. Key steps include:
- Cyclization : Precursors like 6-chloropurine derivatives are treated with hydrazine or ammonia to form the fused ring system .
- Substitution : Methoxyethyl and dimethoxyphenyl groups are introduced using nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the final product .
Q. Optimization Tips :
- Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions to improve yield .
- Control temperature (60–80°C) and solvent polarity (e.g., DMF for polar intermediates) to minimize side products .
Q. How can researchers characterize the compound’s structural integrity post-synthesis?
Employ a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyethyl protons at δ 3.2–3.6 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 427.461 for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation to assess steric effects of the 2,4-dimethoxyphenyl group .
Q. What experimental approaches are used to determine solubility and stability under varying conditions?
- Solubility : Test in DMSO (primary solvent for biological assays), ethanol, and aqueous buffers (pH 2–9). Methoxy groups enhance water solubility (~2.5 mg/mL in PBS) .
- Stability :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Protect from light due to photosensitive dimethoxyphenyl groups .
Q. What preliminary assays are recommended to evaluate biological activity?
- Enzyme Inhibition : Screen against kinases (e.g., CDK2) or phosphodiesterases at 1–100 μM concentrations .
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A₂A receptor) with IC₅₀ calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to identify growth inhibition thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Systematic Substituent Variation : Replace 2-methoxyethyl with hydroxypropyl or allyl groups to assess steric/electronic effects on receptor binding .
- Bioisosteric Replacements : Substitute dimethoxyphenyl with fluorophenyl or chlorophenyl to modulate lipophilicity (LogP) .
- Activity Cliffs : Compare IC₅₀ values across analogs (e.g., 3-hydroxypropyl vs. 2-methoxyethyl derivatives) to identify critical functional groups .
Q. Example SAR Table :
| Substituent (Position 3) | Target Activity (IC₅₀, μM) | Selectivity Ratio (A₂A/A₁) |
|---|---|---|
| 2-Methoxyethyl | 0.45 | 12:1 |
| 3-Hydroxypropyl | 1.2 | 5:1 |
| Allyl | >10 | 1:1 |
Q. What computational strategies are effective for predicting binding modes and metabolic pathways?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3REJ for CDK2). The dimethoxyphenyl group shows π-π stacking with Phe80 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes .
- Metabolite Prediction : CYP450 metabolism (e.g., CYP3A4) via Schrödinger’s MetaSite, focusing on O-demethylation sites .
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Flow Chemistry : Continuous flow reactors reduce reaction time (e.g., 2 hours vs. 24 hours batch) and improve yield (>85%) .
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading .
- In-line Analytics : Implement PAT tools (e.g., FTIR) for real-time monitoring of intermediates .
Q. What methodologies address contradictions in biological activity data across studies?
- Orthogonal Assays : Validate kinase inhibition using both radiometric and fluorescence-based assays to rule out assay artifacts .
- Proteome Profiling : Use kinobeads to identify off-target interactions contributing to divergent results .
- Statistical Meta-analysis : Apply random-effects models to aggregate data from independent studies and quantify heterogeneity .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Hepatocyte Incubations : Assess half-life (t₁/₂) in human liver microsomes with NADPH cofactors. Methoxy groups may prolong t₁/₂ (>60 mins) .
- Reactive Metabolite Screening : Trapping studies with glutathione or KCN to detect quinone intermediates .
- AMES Test : Screen for mutagenicity at 0.1–100 μM concentrations in Salmonella strains TA98/TA100 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
